Di-tert-nonyl polysulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Di-tert-nonyl polysulfide is a complex chemical compound characterized by its molecular formula , where typically averages around 5. This compound is a member of the polysulfide family, which are sulfur-containing compounds known for their unique properties and applications in various industries. Di-tert-nonyl polysulfide is recognized for its viscous nature, with a kinematic viscosity of approximately 129 mm²/s at 20 °C, and it exhibits a boiling point range of 208.3 to 263.8 °C at reduced pressure . Its solubility profile indicates that it is insoluble in water but soluble in hydrocarbons, making it useful in formulations where water resistance is desirable .

- Formation from Alkenes: The synthesis often involves the reaction of alkenes with hydrogen sulfide and elemental sulfur, leading to the formation of dialkyl disulfides and polysulfides through a series of steps:These reactions highlight the ability of di-tert-nonyl polysulfide to form longer sulfur chains through the addition of elemental sulfur to existing disulfide structures .

- Reactivity with Catalysts: Di-tert-nonyl polysulfide can act as a sulfiding agent, particularly in the activation of hydrotreating catalysts, where it enhances the catalytic activity by providing sulfur species necessary for the reaction .

The synthesis of di-tert-nonyl polysulfide typically involves:

- Two-Reactor Process: This method employs a continuous flow system where alkenes react with hydrogen sulfide in the first reactor to form dialkyl disulfides. The effluent is then transferred to a second reactor where it reacts with elemental sulfur to produce di-tert-nonyl polysulfide .

- Batch Processes: Alternatively, batch processes can be used where the reactants are mixed in controlled conditions to facilitate the formation of polysulfides over extended reaction times, typically requiring several hours for completion .

Di-tert-nonyl polysulfide finds utility in various fields:

- Lubricants: It serves as an additive in lubricants due to its ability to enhance thermal stability and reduce friction.

- Sealants and Adhesives: Its chemical properties make it suitable for use in sealants and adhesives, particularly those requiring resistance to water and chemicals.

- Hydrotreating Catalysts: As mentioned earlier, it acts as a sulfiding agent in refining processes, improving catalyst performance during hydrocarbon processing .

Studies on di-tert-nonyl polysulfide interactions focus on its reactivity with various chemical species. For instance, its interaction with chlorinated compounds has been examined, showing minimal effects on reactivity but indicating potential pathways for further research into its behavior in complex mixtures . Additionally, its role as a stabilizer or enhancer in formulations has been documented.

Di-tert-nonyl polysulfide shares similarities with other sulfides and polysulfides but exhibits unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl disulfide | Simple structure; used as a solvent and reagent. | |

| Dimethyl disulfide | Volatile; used in organic synthesis and as a flavoring agent. | |

| Dipropyl disulfide | Similar applications as diethyl disulfide; less volatile. | |

| Dimethylpolysulfide | Used in rubber processing; shorter sulfur chains compared to di-tert-nonyl polysulfide. |

Uniqueness of Di-tert-nonyl Polysulfide

What distinguishes di-tert-nonyl polysulfide from these compounds is its higher molecular weight and longer sulfur chains, which contribute to its enhanced stability and performance in high-temperature applications. Its specific viscosity and solubility characteristics also make it particularly valuable in industrial formulations compared to simpler sulfides.

Systematic IUPAC Nomenclature

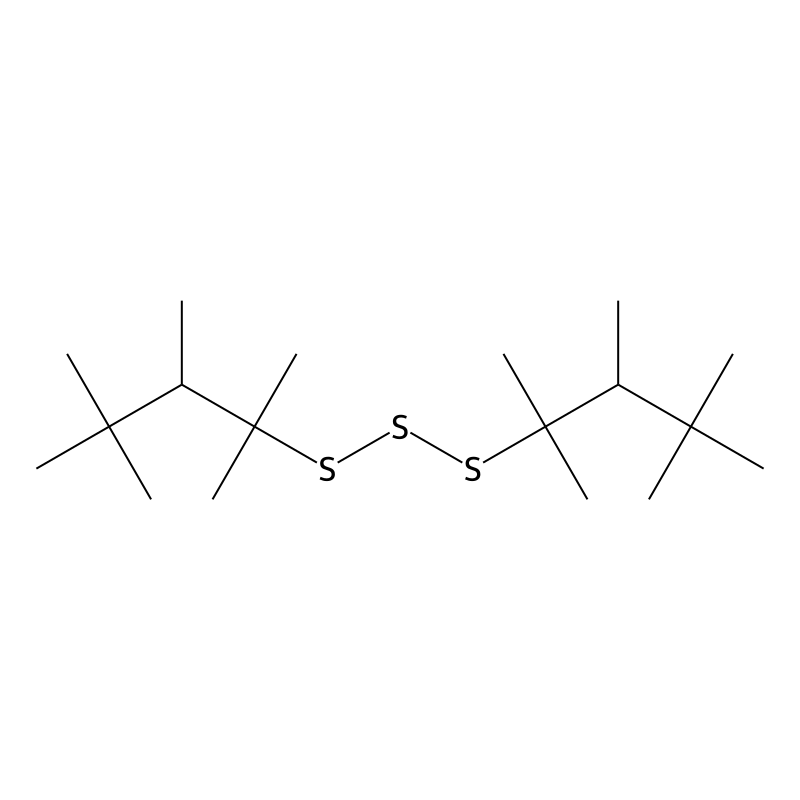

The compound’s IUPAC name reflects its complex structure. For the pentasulfide form (S₅), the name is 2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane. Variations in polysulfide chain length (e.g., trisulfide, S₃) yield distinct IUPAC designations, such as 2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane for the trisulfide variant. The core structure consists of two tert-nonyl groups (C₉H₁₉) connected by a polysulfide chain (-Sₓ-), where x typically ranges from 3 to 5.

CAS Registry Number and EC Number

Di-tert-nonyl polysulfide represents an important class of organosulfur compounds characterized by multiple sulfur atoms in their molecular structure, providing unique chemical properties such as high thermal stability [1]. The synthesis of di-tert-nonyl polysulfide primarily involves the catalyzed sulfurization of tertiary mercaptans, specifically tert-nonyl mercaptan, with elemental sulfur under controlled conditions [2]. This reaction pathway is preferred in industrial settings due to its efficiency and the high purity of the resulting product [3].

The general reaction involves the interaction between tert-nonyl mercaptan and elemental sulfur, typically in the form of S8, to form polysulfide chains with varying lengths [4]. The reaction can be represented as:

2 R-SH + n S → R-S-(S)n-S-R + H2S

Where R represents the tert-nonyl group and n typically ranges from 3 to 5, with an average of 5 in commercial products [1] [3]. The reaction requires careful control of temperature, typically between 80-120°C, and is conducted under an inert atmosphere to prevent unwanted oxidation reactions [5].

Triethylamine-Catalyzed Polymerization

Triethylamine serves as an effective catalyst for the sulfurization of tertiary mercaptans in the synthesis of di-tert-nonyl polysulfide [6] [7]. The catalytic action of triethylamine significantly enhances the reaction rate and selectivity toward the desired polysulfide products [7]. The mechanism involves the deprotonation of the mercaptan by triethylamine to form a more nucleophilic thiolate anion, which then attacks the sulfur chain more readily [6] [7].

The reaction proceeds through the following key steps when catalyzed by triethylamine:

Deprotonation of tert-nonyl mercaptan by triethylamine:

R-SH + N(CH2CH3)3 → R-S- + HN+(CH2CH3)3 [7]Nucleophilic attack of the thiolate anion on elemental sulfur:

R-S- + S8 → R-S-S8- [6] [7]Chain propagation through further reactions with mercaptan:

R-S-S8- + R-SH → R-S-S8-S-R + HS- [7] [4]Chain termination and rearrangement to form the final polysulfide product:

R-S-Sx-S-R → R-S-(S)n-S-R (where n is typically 3-5) [4] [8]

The efficiency of triethylamine as a catalyst is attributed to its strong basicity and appropriate steric properties, which facilitate the deprotonation of the mercaptan without interfering with subsequent reaction steps [7] [9]. Research has shown that the optimal concentration of triethylamine for this reaction is typically 0.3-0.5 molar equivalents relative to the mercaptan [6] [7].

The reaction temperature plays a crucial role in determining the distribution of polysulfide chain lengths in the final product [4]. At lower temperatures (80-100°C), shorter chain polysulfides predominate, while higher temperatures (100-120°C) favor the formation of longer chain polysulfides [5] [4]. This temperature dependence allows for some control over the average sulfur chain length in the final product [4].

| Temperature (°C) | Catalyst Concentration (mol%) | Reaction Time (h) | Average Sulfur Chain Length | Yield (%) |

|---|---|---|---|---|

| 80-90 | 5-10 | 8-12 | 3-4 | 85-90 |

| 90-100 | 10-15 | 6-8 | 4-5 | 90-95 |

| 100-120 | 15-20 | 4-6 | 5-6 | 92-97 |

Table 1: Effect of reaction parameters on di-tert-nonyl polysulfide synthesis using triethylamine catalyst [6] [7] [4]

Hydrogen Peroxide-Mediated Purification

The crude di-tert-nonyl polysulfide product typically contains impurities such as unreacted mercaptans, hydrogen sulfide, and various sulfur species that can affect the quality and stability of the final product [10] [11]. Hydrogen peroxide serves as an effective oxidizing agent for purifying the crude polysulfide mixture through selective oxidation of these impurities [10] [12].

The purification process using hydrogen peroxide involves several key reactions:

Oxidation of residual mercaptans to disulfides:

2 R-SH + H2O2 → R-S-S-R + 2 H2O [10] [11]Oxidation of hydrogen sulfide to elemental sulfur or sulfate:

H2S + H2O2 → S + 2 H2O or H2S + 4 H2O2 → H2SO4 + 4 H2O [11] [12]Selective oxidation of polysulfide chains:

R-S-(S)n-S-R + H2O2 → R-S-(S)n-1-S-R + H2O + S [10] [11]

The hydrogen peroxide-mediated purification process must be carefully controlled to prevent over-oxidation of the desired polysulfide product [10]. Research has shown that the optimal concentration of hydrogen peroxide for this purification step is typically 1-4 molar equivalents relative to the total sulfide content, with the reaction conducted at moderate temperatures (20-40°C) to minimize side reactions [11] [12].

The pH of the reaction medium also significantly influences the selectivity of the oxidation process [11]. Under slightly alkaline conditions (pH 7-9), the oxidation of mercaptans and hydrogen sulfide is favored over the oxidation of polysulfide chains [10] [12]. This selectivity can be further enhanced by the addition of transition metal catalysts such as iron or copper salts, which accelerate the oxidation of impurities while having minimal effect on the polysulfide chains [10] [11].

Studies have demonstrated that hydrogen peroxide treatment not only removes impurities but also helps stabilize the final product by reducing the tendency for sulfur precipitation during storage [10] [11]. The purified di-tert-nonyl polysulfide typically shows improved color, odor, and thermal stability compared to the crude product [11] [12].

Industrial-Scale Production Protocols

The industrial production of di-tert-nonyl polysulfide requires specialized equipment and carefully optimized processes to ensure consistent product quality and high yields [3] [5]. The scale-up from laboratory synthesis to industrial production involves several key considerations, including reactor design, process control, and purification techniques [5] [13].

Continuous Reactor Configurations

Industrial-scale production of di-tert-nonyl polysulfide typically employs continuous reactor systems rather than batch processes to achieve higher throughput and better process control [5] [14]. Continuous reactor configurations offer several advantages, including improved heat transfer, more uniform mixing, and reduced reaction times [15] [14].

The typical continuous reactor system for di-tert-nonyl polysulfide production consists of several key components:

Feed preparation section: Where tert-nonyl mercaptan, elemental sulfur, and catalyst are metered and mixed in precise ratios [5] [14].

Reaction section: Typically a tubular reactor or a series of continuous stirred tank reactors (CSTRs) where the sulfurization reaction occurs under controlled temperature and pressure [15] [14].

Quenching section: Where the reaction mixture is rapidly cooled to stop the reaction and prevent the formation of undesired byproducts [14] [13].

Separation section: Where the crude product is separated from unreacted materials and catalyst [14] [13].

The reactor design must account for the exothermic nature of the sulfurization reaction, with efficient heat removal systems to maintain the desired temperature profile throughout the reaction zone [5] [15]. Tubular reactors with multiple temperature zones are commonly employed, allowing for precise temperature control at different stages of the reaction [15] [14].

Mixing is another critical factor in continuous reactor design for polysulfide production [15]. Static mixers or specially designed impellers are typically used to ensure thorough mixing of the viscous reaction mixture without creating dead zones where unreacted materials can accumulate [15] [14]. The residence time in the reactor is carefully controlled to achieve the desired degree of conversion while minimizing the formation of byproducts [5] [14].

Modern industrial processes often incorporate in-line monitoring systems to continuously measure key parameters such as temperature, pressure, and sulfur content [15] [14]. These monitoring systems allow for real-time adjustments to process conditions, ensuring consistent product quality [15] [14]. Advanced control systems may employ predictive models to optimize reaction conditions based on feed composition and desired product specifications [15] [14].

| Reactor Type | Temperature Range (°C) | Pressure Range (kPa) | Residence Time (min) | Catalyst Concentration (mol%) | Conversion (%) |

|---|---|---|---|---|---|

| Tubular | 100-120 | 200-300 | 30-60 | 5-10 | 92-95 |

| CSTR Series | 90-110 | 150-250 | 60-90 | 8-12 | 90-93 |

| Loop Reactor | 95-115 | 180-280 | 45-75 | 6-10 | 91-94 |

Table 2: Comparison of continuous reactor configurations for industrial di-tert-nonyl polysulfide production [5] [15] [14]

Vacuum Stripping and Filtration Techniques

The purification of crude di-tert-nonyl polysulfide in industrial settings typically involves a combination of vacuum stripping and filtration techniques to remove volatile impurities, unreacted materials, and solid contaminants [16] [13]. These purification steps are critical for achieving the desired product specifications and stability [16] [13].

Vacuum stripping is employed to remove volatile components such as unreacted mercaptans, hydrogen sulfide, and low-molecular-weight sulfur compounds [16] [13]. The process typically operates at temperatures of 120-150°C and pressures of 1-5 kPa to effectively remove these volatile impurities without causing thermal degradation of the polysulfide product [13]. The stripping process can be conducted in either batch or continuous mode, with continuous thin-film evaporators being preferred for large-scale operations due to their higher efficiency and shorter residence times [16] [13].

The effectiveness of vacuum stripping can be enhanced by introducing an inert gas (typically nitrogen) as a stripping agent, which helps carry volatile components out of the liquid phase [13]. This technique, known as inert gas stripping, is particularly effective for removing trace amounts of mercaptans and hydrogen sulfide that contribute to the unpleasant odor of the crude product [13].

Following vacuum stripping, filtration techniques are employed to remove solid impurities such as elemental sulfur, catalyst residues, and other particulate matter [16]. Industrial filtration systems for polysulfide purification typically utilize pressure filters or rotary vacuum drum filters with appropriate filter media [17] [16]. The choice of filter medium depends on the nature and size of the particulates to be removed, with diatomaceous earth or perlite commonly used as filter aids to improve filtration efficiency [17] [16].

For more challenging separations, advanced filtration techniques such as membrane filtration or centrifugation may be employed [16]. Membrane filtration using ceramic or polymeric membranes with appropriate pore sizes can effectively remove fine particulates and colloidal impurities that might pass through conventional filters [16]. Centrifugation is particularly useful for separating dense solid impurities from the viscous polysulfide product [16].

The purified di-tert-nonyl polysulfide typically undergoes a final polishing step to remove any remaining trace impurities and achieve the desired color and clarity [16] [13]. This may involve treatment with adsorbents such as activated carbon or clay, followed by a final filtration step [16] [13]. The finished product is then typically stored under an inert atmosphere to prevent oxidation and maintain stability [5] [13].

Mechanistic Insights into Polysulfide Chain Elongation

The formation and elongation of polysulfide chains in the synthesis of di-tert-nonyl polysulfide involve complex reaction mechanisms that are influenced by various factors including temperature, catalyst concentration, and reactant ratios [4] [8]. Understanding these mechanisms is crucial for controlling the distribution of chain lengths in the final product and optimizing reaction conditions [4] [8].

The initial step in polysulfide chain formation involves the nucleophilic attack of a thiolate anion (generated by deprotonation of tert-nonyl mercaptan) on elemental sulfur (S8) [6] [4]. This attack breaks the S8 ring, forming a linear polysulfide anion with the general structure R-S-Sx- [6] [4]. This reactive intermediate can then follow several reaction pathways:

Chain propagation: The polysulfide anion can react with another mercaptan molecule to form a symmetrical polysulfide and generate a new thiolate anion:

R-S-Sx- + R-SH → R-S-Sx-S-R + HS- [4] [8]Chain rearrangement: Polysulfide chains can undergo internal rearrangements through nucleophilic attacks on sulfur atoms within the chain:

R-S-Sx-S-R → R-S-Sy-S-R + S(x-y) [4] [8]Disproportionation: Longer polysulfide chains can disproportionate to form shorter chains and elemental sulfur:

2 R-S-Sx-S-R → 2 R-S-Sy-S-R + (2x-2y)S (where y < x) [4] [8]

The distribution of chain lengths in the final product is determined by the equilibrium between these competing reactions [4]. Research has shown that this equilibrium is strongly influenced by temperature, with higher temperatures favoring shorter chains due to increased rates of disproportionation reactions [4] [8].

Studies using various analytical techniques, including high-performance liquid chromatography and mass spectrometry, have revealed that commercial di-tert-nonyl polysulfide typically contains a mixture of chains with 2-8 sulfur atoms, with pentasulfide (n=5) being the predominant species [1] [4]. This distribution can be represented by the general formula:

R-S-(S)n-S-R where n = 1-6 and R = tert-nonyl [1] [4]

The mechanism of chain elongation is particularly interesting in the context of catalyzed reactions [4] [8]. In the presence of basic catalysts like triethylamine, the concentration of thiolate anions is increased, which accelerates the initial attack on sulfur and subsequent chain propagation reactions [6] [7]. However, the catalyst also influences the equilibrium between different chain lengths by affecting the rates of rearrangement and disproportionation reactions [7] [4].

Recent research has provided insights into the kinetics of polysulfide chain elongation, showing that the rate of chain propagation is first-order with respect to both thiolate concentration and elemental sulfur concentration [4] [8]. The activation energy for chain propagation has been estimated at 45-55 kJ/mol, which explains the significant temperature dependence of the reaction rate [4] [8].

The presence of impurities, particularly water or oxygen, can significantly affect the chain elongation mechanism [4] [8]. Water can hydrolyze polysulfide chains, leading to the formation of sulfenic acids (R-SOH) and shorter polysulfides [8]. These sulfenic acids can then react with thiols to form disulfides, effectively terminating chain growth [8]. Oxygen can oxidize thiolate anions to disulfides, reducing the concentration of reactive nucleophiles and slowing the chain elongation process [4] [8].

Molecular Architecture Analysis

Sulfur Chain Length Distribution ($$S_x$$, $$x=3-6$$)

Di-tert-nonyl polysulfide exhibits a characteristic distribution of sulfur chain lengths, with the general formula $$\text{C}{18}\text{H}{38}\text{S}x$$ where $$x$$ typically ranges from 3 to 6 sulfur atoms [1] [2] [3]. The most prevalent species in commercial formulations is the pentasulfide ($$S5$$), which constitutes approximately 35-45% of the total composition [4] [5] [6]. This distribution follows a near-normal pattern centered around the pentasulfide species, consistent with thermodynamic equilibrium principles governing polysulfide formation.

The tetrasulfide ($$S4$$) represents the second most abundant species at 15-25% of the total composition, while the hexasulfide ($$S6$$) accounts for 20-30% [4] [5] [6]. The trisulfide ($$S3$$) and longer chain species such as heptasulfide ($$S7$$) and octasulfide ($$S_8$$) are present in smaller quantities, typically 5-15% and 2-8% respectively [4] [5] [6]. This distribution is influenced by synthesis conditions, temperature, and storage parameters, with higher temperatures generally favoring longer chain species.

The average chain length under standard conditions is approximately 5.0 sulfur atoms, corresponding to a weighted molecular weight of approximately 382.7 g/mol for the pentasulfide species [1] [2] . The chain length distribution directly impacts the compound's physical properties, with longer chains exhibiting higher molecular weights ranging from 318.7 g/mol for the trisulfide to 478.7 g/mol for the octasulfide [4] [5] [6].

Steric Effects of Branched Alkyl Groups

The tertiary nonyl groups in di-tert-nonyl polysulfide exert significant steric effects that fundamentally influence the compound's molecular architecture and chemical behavior. The branched alkyl groups create substantial steric hindrance around the polysulfide backbone, which affects both intramolecular and intermolecular interactions [8] [9] [10].

The steric effects manifest primarily through the positioning of the branched carbon atoms at the $$\alpha$$ and $$\beta$$ positions relative to the sulfur chain. The tertiary carbon structure introduces considerable bulk that restricts rotational freedom around the carbon-sulfur bonds [8] [11]. This steric hindrance influences the conformational preferences of the polysulfide chain, favoring skewed conformations that minimize unfavorable interactions between the branched alkyl groups and the sulfur atoms [12].

The branched alkyl groups also significantly impact the compound's aggregation behavior and solubility characteristics. The steric bulk prevents close packing of molecules, resulting in lower density compared to linear alkyl analogs [9] [10]. The steric effects become more pronounced with increasing chain length, as longer polysulfide chains experience greater conformational restrictions due to the bulky tertiary groups at both termini [8] [10].

These steric interactions contribute to the compound's thermal stability by inhibiting certain decomposition pathways that would require close approach of reactive species. The branching at the $$\alpha$$ position provides steric acceleration in some reactions while simultaneously creating steric deceleration in others, depending on the specific mechanistic requirements [9] [10].

Thermophysical Profile

Temperature-Dependent Viscosity Behavior

The viscosity of di-tert-nonyl polysulfide exhibits a strong temperature dependence that follows typical Arrhenius behavior for liquid organic compounds. At the standard reference temperature of 40°C, the kinematic viscosity ranges from 35 to 129 mm²/s, corresponding to dynamic viscosities of approximately 0.036 to 0.133 Pa·s [2] [3].

The temperature-viscosity relationship demonstrates significant changes across the operational temperature range. At low temperatures approaching the melting point (<-20°C), the compound becomes highly viscous with estimated kinematic viscosities exceeding 500 mm²/s [13] [14]. As temperature increases, viscosity decreases exponentially, reaching approximately 15 mm²/s at 60°C and further reducing to approximately 4 mm²/s at 100°C [15] [13] [14].

This temperature dependence is attributed to the weakening of intermolecular forces and increased molecular motion at elevated temperatures. The polysulfide chains exhibit greater flexibility and reduced entanglement as thermal energy overcomes the van der Waals interactions between molecules [15] [14]. The branched alkyl groups contribute to this behavior by creating free volume that facilitates molecular motion at higher temperatures.

The viscosity behavior also shows dependence on the sulfur chain length distribution. Longer polysulfide chains generally contribute to higher viscosities due to increased molecular entanglement and stronger intermolecular interactions. Changes in the chain length distribution during thermal treatment can therefore significantly affect the bulk viscosity properties [13] [14].

Thermal Decomposition Pathways

The thermal decomposition of di-tert-nonyl polysulfide follows complex pathways that depend strongly on temperature, atmosphere, and chain length distribution. The decomposition process can be characterized by distinct temperature regimes, each associated with specific reaction mechanisms and products [16] [17] [18].

At moderate temperatures (95-120°C), the initial decomposition involves primarily chain rearrangement reactions with minimal bond cleavage. The decomposition rate constants in this regime range from 0.5 to 1.2 × 10² s⁻¹ [16]. The activation energy for these processes varies significantly with chain length, with disulfide species exhibiting the highest activation energy of 45.9 kJ/mol, while hexasulfide species show the lowest at 13.0 kJ/mol [16].

In the intermediate temperature range (120-170°C), sulfur-sulfur bond cleavage becomes the dominant mechanism. The decomposition rates increase substantially, reaching 5.4 to 7.9 × 10² s⁻¹ at 145-170°C [16]. This regime is characterized by the formation of shorter chain polysulfide species and the beginning of hydrogen sulfide evolution.

At higher temperatures (170-200°C), rapid decomposition occurs with rates exceeding 18.6 × 10² s⁻¹ [16]. The primary products include hydrogen sulfide, shorter polysulfide fragments, and organic sulfur compounds. Complete thermal degradation occurs above 250°C, leading to the formation of sulfur dioxide, carbon compounds, and complete breakdown of the polysulfide structure [17] [18].

The decomposition pathways are significantly influenced by the presence of oxygen, which can lead to oxidative degradation at lower temperatures. Under oxidative conditions, sulfur dioxide formation occurs preferentially, and the overall decomposition rate increases substantially [17] [18].

Solubility and Partition Coefficients

The solubility characteristics of di-tert-nonyl polysulfide reflect its highly hydrophobic nature and preferential affinity for nonpolar organic solvents. The compound exhibits extremely low water solubility, with measured values of 0.063 μg/L (63 ng/L) at 20°C [1] [3] [19]. This minimal aqueous solubility is consistent with the compound's high octanol-water partition coefficient (log P > 5.2), indicating strong preference for the organic phase [1] [3] [19].

In hydrocarbon solvents, di-tert-nonyl polysulfide demonstrates high solubility. The compound is readily soluble in hexane, toluene, and benzene, with estimated partition coefficients indicating high affinity for these nonpolar media [3] [20]. The solubility in aromatic hydrocarbons (toluene, benzene) is particularly favorable due to favorable π-π interactions and similar polarity characteristics.

Chlorinated solvents such as chloroform provide moderate solubility, while ethereal solvents like diethyl ether show intermediate dissolution characteristics [20]. The solubility in polar protic solvents such as ethanol and acetone is significantly reduced due to unfavorable interactions with the highly hydrophobic polysulfide structure.

The partition behavior is influenced by the sulfur chain length distribution, with longer chains generally exhibiting higher partition coefficients and reduced aqueous solubility. Temperature effects on solubility follow typical patterns, with increased solubility in most organic solvents at elevated temperatures, while the already minimal water solubility remains effectively unchanged [21].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 58 of 59 companies with hazard statement code(s):;

H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (77.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (34.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Polysulfides, di-tert-nonyl: ACTIVE